molecular formula C7H10N2O B14902238 1-(6-Methylpyrimidin-4-yl)ethan-1-ol

1-(6-Methylpyrimidin-4-yl)ethan-1-ol

Cat. No.: B14902238
M. Wt: 138.17 g/mol
InChI Key: MEVGRIOOKZUBIV-UHFFFAOYSA-N
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Description

1-(6-Methylpyrimidin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyrimidin-4-yl)ethan-1-ol typically involves the reaction of 6-methylpyrimidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(6-Methylpyrimidin-4-yl)ethanone

    Reduction: 1-(6-Methylpyrimidin-4-yl)ethane

    Substitution: 1-(6-Methylpyrimidin-4-yl)ethyl chloride or bromide

Scientific Research Applications

1-(6-Methylpyrimidin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions that can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylpyrimidin-4-yl)ethanone
  • 1-(6-Methylpyrimidin-4-yl)ethane
  • 1-(6-Methylpyrimidin-4-yl)ethyl chloride

Uniqueness

1-(6-Methylpyrimidin-4-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This functional group allows for a wide range of chemical reactions and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(6-methylpyrimidin-4-yl)ethanol

InChI

InChI=1S/C7H10N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4,6,10H,1-2H3

InChI Key

MEVGRIOOKZUBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(C)O

Origin of Product

United States

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